4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is a heterocyclic compound featuring a cyclohexanone core substituted with a 3-ethyl-1,2,4-oxadiazole moiety. The ethyl group at the 3-position of the oxadiazole enhances lipophilicity compared to smaller substituents like methyl .
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9-11-10(14-12-9)7-3-5-8(13)6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFYWSXWOOCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an amidoxime in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an active pharmaceutical ingredient (API). Its oxadiazole moiety is known for exhibiting various biological activities, including antimicrobial and anti-inflammatory effects.
Case Study Example : Research has demonstrated that derivatives of oxadiazoles can inhibit specific enzymes linked to inflammatory pathways. The incorporation of the cyclohexanone structure may enhance bioavailability and reduce toxicity compared to other compounds.
Agrochemicals
In agrochemical applications, the compound can serve as a lead structure for developing new pesticides or herbicides. The oxadiazole ring is recognized for its fungicidal properties.
Case Study Example : A study evaluated the efficacy of oxadiazole derivatives against common agricultural pathogens. Results indicated that modifications to the cyclohexanone scaffold could yield compounds with enhanced fungicidal activity.
Material Science
The unique structural characteristics allow for applications in material science, particularly in the development of polymers and coatings that require specific thermal or mechanical properties.
Case Study Example : Research on polymer composites incorporating oxadiazole-based compounds revealed improved thermal stability and mechanical strength compared to traditional materials.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Potential API with antimicrobial effects | Inhibits inflammatory enzymes |
| Agrochemicals | Lead structure for pesticides/herbicides | Enhanced efficacy against agricultural pathogens |
| Material Science | Development of polymers with improved properties | Increased thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one can be contextualized against related oxadiazole derivatives, as outlined below:
Substituent Variations on the Oxadiazole Ring
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one
Replacing the ethyl group with methyl reduces steric bulk and lipophilicity. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 138.5 Ų) suggest a marginally smaller molecular footprint compared to the ethyl analog. This difference may influence chromatographic retention times or receptor-binding kinetics . - This compound is synthesized via 1,3-dipolar cycloaddition, a method applicable to other oxadiazoles .
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol The cyclopropyl substituent introduces ring strain and electronic effects, altering reactivity.
Core Structural Modifications
- Methyl 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoate Replacing cyclohexanone with a benzoate ester shifts the compound’s polarity and introduces a hydrolyzable ester group.
- Blixeprodil ((2R)-2-(4-fluorophenyl)-2-(methylamino)cyclohexan-1-one) While sharing a cyclohexanone core, blixeprodil’s fluorophenyl and methylamino groups confer NMDA receptor antagonism. This underscores how divergent substituents on cyclohexanone can lead to distinct biological activities .
Biological Activity
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one is an organic compound characterized by its unique oxadiazole ring structure, contributing to its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on available research findings.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- IUPAC Name : 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexanone
- CAS Number : 1343917-56-5
Synthesis
The synthesis of this compound typically involves the cyclization of cyclohexanone derivatives with amidoximes under dehydrating conditions. The reaction forms an intermediate nitrile oxide that cyclizes to yield the oxadiazole structure. This method can be optimized for industrial production to enhance yield and purity .
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 4a | Antibacterial | E. coli | |
| 4b | Antibacterial | Pseudomonas aeruginosa | |
| 4i | Antifungal | C. albicans |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding. The oxadiazole ring enhances the compound's affinity for biological receptors or enzymes, which may lead to inhibition or modulation of their activity .
In Vitro Studies
In a study focused on the synthesis and biological evaluation of oxadiazole derivatives, compounds similar to this compound were tested for their kinase inhibitory activities. Some derivatives exhibited significant inhibitory effects on key kinases involved in cancer cell proliferation, suggesting potential applications in cancer therapy .
Pharmacological Evaluation
Further pharmacological assessments revealed that certain oxadiazole derivatives could induce apoptosis in cancer cells by disrupting mitotic spindle formation. This effect was observed in centrosome-amplified human cancer cell lines treated with these compounds, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one, and how are intermediates characterized?
-
Methodology : The compound can be synthesized via cyclocondensation of amidoximes with carbonyl derivatives. For example, the 1,2,4-oxadiazole ring is typically formed using nitrile oxides or amidoximes reacting with activated esters under reflux conditions in polar aprotic solvents like DMF or acetonitrile . Key intermediates (e.g., amidoxime precursors) should be purified via column chromatography and characterized using -NMR, IR, and mass spectrometry to confirm structural integrity .
-
Example Reaction Conditions :
| Step | Reagents/Conditions | Characterization |
|---|---|---|
| Oxadiazole formation | Amidoxime + ethyl chlorooxalate, DMF, 80°C, 12h | -NMR (δ 8.2–8.5 ppm for oxadiazole protons), IR (C=N stretch ~1600 cm) |
Q. What analytical methods are most reliable for confirming the structure of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : - and -NMR to identify cyclohexanone protons (δ ~2.1–2.5 ppm) and oxadiazole carbons (δ ~165–170 ppm) .
- X-ray crystallography : Resolve spatial arrangement, especially the orientation of the ethyl group on the oxadiazole ring .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the 1,2,4-oxadiazole ring formation in this compound?
- Methodology :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) vs. ionic liquids for enhanced reactivity .
- Catalyst use : Evaluate Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to reduce reaction time .
- Yield tracking : Monitor reaction progress via TLC and isolate products using recrystallization (e.g., ethanol/water mixtures) .
- Data Contradiction Note : Inconsistent yields may arise from moisture sensitivity of intermediates; use anhydrous conditions and inert atmospheres .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for this compound?
- Methodology :
- Variable temperature NMR : Probe dynamic effects (e.g., ring-flipping in cyclohexanone) causing signal splitting .
- Isotopic labeling : Use -labeled precursors to clarify oxadiazole nitrogen environments .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. What strategies are effective for studying the stability of this compound under varying pH and temperature?
- Methodology :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-UV .
- Kinetic analysis : Calculate degradation rate constants () using Arrhenius plots .
- Storage recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation .
Q. How can substituent modifications on the oxadiazole or cyclohexanone moieties influence physicochemical properties?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., methyl, halogen) at the oxadiazole 3-position. Assess logP (HPLC) and solubility (shake-flask method) .
- Thermal analysis : Use DSC/TGA to correlate substituent bulk with melting point/thermal stability .
- Example Findings :
| Substituent | LogP | Solubility (mg/mL) |
|---|---|---|
| Ethyl | 2.1 | 0.8 |
| Chloro | 2.5 | 0.5 |
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves (tested via EN 374), safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Avoid releasing into drains .
Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, stoichiometry) .
- QC checks : Implement in-process controls (e.g., mid-reaction FTIR to monitor functional groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
